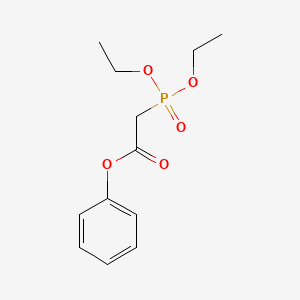

Phenyl (diethoxyphosphoryl)acetate

Description

Properties

CAS No. |

3699-64-7 |

|---|---|

Molecular Formula |

C12H17O5P |

Molecular Weight |

272.23 g/mol |

IUPAC Name |

phenyl 2-diethoxyphosphorylacetate |

InChI |

InChI=1S/C12H17O5P/c1-3-15-18(14,16-4-2)10-12(13)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

CCJXOQAQUUPXJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(=O)OC1=CC=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Arbuzov Reaction Followed by Steglich Esterification

The Arbuzov reaction is a cornerstone in organophosphorus chemistry, enabling the synthesis of phosphonates from alkyl halides and trialkyl phosphites. For phenyl (diethoxyphosphoryl)acetate, this method involves two sequential steps:

Arbuzov Phosphorylation :

Ethyl bromoacetate reacts with triethyl phosphite under thermal conditions to yield diethyl (diethoxyphosphoryl)acetate. The reaction proceeds via nucleophilic displacement, where the bromine atom in ethyl bromoacetate is replaced by the phosphite group.$$

\text{BrCH}2\text{COOEt} + \text{P(OEt)}3 \rightarrow \text{(EtO)}2\text{P(O)CH}2\text{COOEt} + \text{EtBr}

$$Typical conditions involve heating at 120–130°C for 6–8 hours, yielding the phosphorylated ester in ~85% purity.

Hydrolysis and Steglich Esterification :

The ethyl ester is hydrolyzed to (diethoxyphosphoryl)acetic acid using aqueous sodium hydroxide. Subsequent esterification with phenol employs DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane, achieving yields of 70–80%.$$

\text{(EtO)}2\text{P(O)CH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{DCC/DMAP}} \text{(EtO)}2\text{P(O)CH}2\text{COOPh}

$$This method’s advantages include high functional group tolerance and scalability. However, the use of stoichiometric DCC increases costs and generates byproducts requiring purification.

Ionic Liquid-Catalyzed Direct Esterification

Building on innovations in green chemistry, pyridine propyl sulfonic acid ionic liquids have emerged as efficient catalysts for esterification. Applied to this compound synthesis, this method involves:

One-Pot Phosphorylation-Esterification :

A mixture of (diethoxyphosphoryl)acetic acid and phenol (molar ratio 1:1.1) is heated at 120–130°C in the presence of pyridine propyl sulfonic acid ionic liquid (1 mL per 1.05 mol substrate). The ionic liquid acts as both catalyst and solvent, enabling a solvent-free process.$$

\text{(EtO)}2\text{P(O)CH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{Ionic Liquid}} \text{(EtO)}2\text{P(O)CH}2\text{COOPh} + \text{H}_2\text{O}

$$After 6 hours of reflux, distillation isolates the product in ~65% yield. While environmentally benign, this method requires precise temperature control to prevent decomposition of the phosphoryl group.

Horner–Wadsworth–Emmons Olefination Approach

The HWE reaction, traditionally used for alkene synthesis, has been adapted for phosphorylated compounds. For this compound, this method involves:

Synthesis of Phosphorylated Acetaldehyde Equivalent :

Diethyl ((diethoxyphosphoryl)methyl)phosphonate is prepared via Arbuzov reaction, then subjected to HWE conditions with phenyl glyoxal.$$

\text{(EtO)}2\text{P(O)CH}2\text{PO(OEt)}2 + \text{PhCOCHO} \xrightarrow{\text{NaH}} \text{(EtO)}2\text{P(O)CH}_2\text{COOPh}

$$Yields of 60–70% are reported, with the reaction’s stereoselectivity contingent on base choice and solvent polarity.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Arbuzov + Steglich | DCC/DMAP, DCM, RT | 70–80 | High purity, scalable | Costly reagents, byproduct removal |

| Ionic Liquid Catalyzed | 120–130°C, solvent-free | ~65 | Green chemistry, minimal waste | Moderate yield, thermal sensitivity |

| HWE Olefination | NaH, THF, reflux | 60–70 | Stereoselective, modular | Complex intermediates, lower yield |

Experimental Optimization and Challenges

- Arbuzov Reaction : Optimization studies indicate that substituting triethyl phosphite with trimethyl phosphite increases reaction rates but reduces ester stability.

- Ionic Liquid Recycling : The pyridine propyl sulfonic acid ionic liquid can be reused for up to five cycles without significant loss in catalytic activity, enhancing process sustainability.

- HWE Stereocontrol : Employing chiral auxiliaries or asymmetric catalysts during the olefination step improves enantioselectivity, though this remains underexplored for phosphorylated acetates.

Chemical Reactions Analysis

Types of Reactions: Phenyl (diethoxyphosphoryl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted phenyl acetates.

Scientific Research Applications

Phenyl (diethoxyphosphoryl)acetate has several applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing to explore its use as a potential drug candidate for various diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl (diethoxyphosphoryl)acetate involves its interaction with biological molecules through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key Observations :

- The ester group (methyl, ethyl, benzyl, phenyl) influences molecular weight and steric bulk. Methyl derivatives (e.g., Methyl Diethylphosphonoacetate) are lighter and less sterically hindered, whereas benzyl/phenyl variants exhibit higher molecular weights .

- Phosphoryl substituents : Diethoxyphosphoryl groups (e.g., in Ethyl 2-(diethoxyphosphoryl)acetate) enhance solubility in polar solvents compared to diphenylphosphoryl analogs (e.g., Ethyl (diphenylphosphoryl)acetate), which are more lipophilic .

Ethyl 2-(Diethoxyphosphoryl)acetate Derivatives

- Alkylation : Ethyl 2-(diethoxyphosphoryl)acetate reacts with alkyl halides (e.g., 2-iodopropane) in the presence of potassium tert-butoxide/DMSO to yield branched derivatives (e.g., ethyl 2-isopropyl-2-(diethoxyphosphoryl)acetate) with 92% yield .

- Aryl Substitution: Bromo- or trifluoromethyl-substituted aryl halides undergo coupling to form α-aryl phosphonoacetates (e.g., Ethyl 2-(Diethoxyphosphoryl)-2-(3-nitrophenyl)acetate) at 61% yield .

tert-Butyl Analogs

Comparative Reactivity :

Spectroscopic Data

Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.